For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2,4-difluorobenzene
Introduction
1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] With the chemical formula C6H3BrF2, this colorless to pale yellow liquid is particularly valued in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3][4] Its unique molecular structure, featuring a bromine atom and two fluorine atoms on a benzene (B151609) ring, provides versatile reactivity for constructing complex molecules.[2][3] The presence of fluorine atoms is especially significant in drug development, as their incorporation into molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
Core Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of 1-Bromo-2,4-difluorobenzene is presented below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C6H3BrF2 | [5][6][7] |
| Molecular Weight | 192.99 g/mol | [5][6] |
| CAS Number | 348-57-2 | [1][5][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.692 - 1.708 g/mL at 20-25 °C | [1][8][9][10] |
| Melting Point | -4 °C | [5][8][9][11] |
| Boiling Point | 145-148.4 °C at 760 mmHg | [1][5][8][9] |
| Flash Point | 51.7 °C (125 °F) | [1][5][11] |
| Refractive Index (n20/D) | 1.505 | [1][8][9][11] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Vapor Pressure | 5.38 mmHg at 25 °C | [1][5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-Bromo-2,4-difluorobenzene.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region, characteristic of the three protons on the substituted benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring, with the carbon atoms bonded to fluorine and bromine showing characteristic chemical shifts and coupling constants. |
| ¹⁹F NMR | The fluorine NMR spectrum provides specific information about the fluorine environments. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹²Br and ¹⁹⁴Br), with the molecular ion peaks [M]+ at m/z 192 and 194.[12] The fragment ion [M-Br]+ at m/z 113 is also a significant peak.[12] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations. |
Note: Detailed spectral data can be found in various chemical databases.[6][13]
Reactivity and Synthetic Applications
1-Bromo-2,4-difluorobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[2] It readily participates in a variety of cross-coupling reactions and the formation of organometallic reagents.
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules.[2]
-
Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, providing a powerful nucleophilic carbon source for reactions with electrophiles like carbonyl compounds.[14]
-
Lithiation: It can undergo lithiation, particularly at the position adjacent to the two halogen substituents.[9]
The difluorinated phenyl moiety introduced by this reagent is a valuable pharmacophore in medicinal chemistry.[2]
Experimental Protocols
1. Synthesis of 1-Bromo-2,4-difluorobenzene via Bromination of 1,3-Difluorobenzene
Methodology: This procedure describes the electrophilic bromination of m-difluorobenzene.
-
Materials: m-difluorobenzene, carbon tetrachloride, iron powder, bromine, 20% sodium bisulfite solution, 10% sodium hydroxide (B78521) solution, anhydrous sodium sulfate.
-
Procedure:
-
Combine m-difluorobenzene, carbon tetrachloride, and iron powder in a reaction vessel.
-
Stir the mixture and heat to approximately 45°C.
-
Slowly add a solution of bromine in carbon tetrachloride.
-
Continue stirring for 30 minutes after the addition is complete.
-
Cool the reaction mixture and add 20% sodium bisulfite solution to quench excess bromine.
-
Separate the organic layer and wash it with 10% sodium hydroxide solution, followed by water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can be purified by distillation.
-
2. Suzuki-Miyaura Cross-Coupling Reaction
Methodology: This is a general protocol for the palladium-catalyzed coupling of an aryl halide with a boronic acid.
-
Materials: 1-Bromo-2,4-difluorobenzene, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., cesium carbonate or potassium acetate), and a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol (B145695) or THF).
-
Procedure:
-
In a reaction flask, combine 1-Bromo-2,4-difluorobenzene, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[15]
-
Visualizations
Caption: Molecular structure of 1-Bromo-2,4-difluorobenzene.
Caption: Workflow for the formation and reaction of a Grignard reagent.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
1-Bromo-2,4-difluorobenzene is considered a hazardous substance.[1][6] It is a flammable liquid and vapor.[6] It can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1][6]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Store in a cool, dry place away from heat, sparks, and open flames.[1]
-
Keep containers tightly sealed.[1]
-
In case of fire, use carbon dioxide, dry chemical powder, or foam.[16]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[10]
Conclusion
1-Bromo-2,4-difluorobenzene is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] A thorough understanding of its chemical and physical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. The ability to undergo a wide range of chemical transformations makes it a key component in the modern chemist's toolbox for the construction of complex and functionally diverse molecules.[2][4]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-2,4-difluorobenzene | CAS#:348-57-2 | Chemsrc [chemsrc.com]
- 6. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-2,4-difluorobenzene Online | 1-Bromo-2,4-difluorobenzene Manufacturer and Suppliers [scimplify.com]
- 8. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]
- 9. 1-Bromo-2,4-difluorobenzene | 348-57-2 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 1-Bromo-2,4-difluorobenzene CAS#: 348-57-2 [m.chemicalbook.com]
- 12. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 13. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR [m.chemicalbook.com]
- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. fishersci.com [fishersci.com]
